2,3,4,5-Tetrahydroxy-2-(hydroxymethyl)pentanal
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Overview
Description
2,3,4,5-Tetrahydroxy-2-(hydroxymethyl)pentanal is a chemical compound with the molecular formula C5H10O6. It is a pentose sugar derivative, specifically a form of xylose. This compound is known for its multiple hydroxyl groups, which contribute to its reactivity and versatility in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,4,5-Tetrahydroxy-2-(hydroxymethyl)pentanal can be synthesized through the oxidation of xylose. The process involves the use of oxidizing agents such as nitric acid or bromine water under controlled conditions. The reaction typically proceeds at room temperature, and the product is purified through crystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound often involves the bioconversion of plant biomass. Enzymatic hydrolysis of hemicellulose, a major component of plant cell walls, yields xylose, which is then oxidized to produce the desired compound. This method is favored for its sustainability and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrahydroxy-2-(hydroxymethyl)pentanal undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form aldonic acids.
Reduction: Reduction reactions yield sugar alcohols such as xylitol.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Nitric acid, bromine water, and potassium permanganate are commonly used oxidizing agents.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are typical reducing agents.
Substitution: Reagents like thionyl chloride or alkyl halides are used for substitution reactions.
Major Products
Oxidation: Aldonic acids
Reduction: Xylitol
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
2,3,4,5-Tetrahydroxy-2-(hydroxymethyl)pentanal has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Serves as a substrate in enzymatic studies and metabolic research.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of biodegradable polymers and as a precursor for various fine chemicals.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrahydroxy-2-(hydroxymethyl)pentanal involves its interaction with specific enzymes and receptors in biological systems. The multiple hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes, influencing metabolic pathways. In medicinal chemistry, its derivatives are designed to target specific molecular pathways, such as inhibiting viral replication or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Xylose: A pentose sugar that serves as the precursor for 2,3,4,5-Tetrahydroxy-2-(hydroxymethyl)pentanal.
Xylitol: A sugar alcohol derived from the reduction of xylose.
Arabinose: Another pentose sugar with similar chemical properties.
Uniqueness
This compound is unique due to its specific arrangement of hydroxyl groups, which imparts distinct reactivity and functionality. This makes it a valuable intermediate in synthetic chemistry and a versatile compound in various research applications .
Properties
IUPAC Name |
2,3,4,5-tetrahydroxy-2-(hydroxymethyl)pentanal |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-4(10)5(11)6(12,2-8)3-9/h2,4-5,7,9-12H,1,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVNGXVNRCEBDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(CO)(C=O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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